molecular formula C21H24N2O3 B304069 N-[1-[(cyclohexylamino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide

N-[1-[(cyclohexylamino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide

Cat. No. B304069
M. Wt: 352.4 g/mol
InChI Key: IVTZEONWZZBVIH-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-[(cyclohexylamino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide, commonly known as CX-4945, is a small molecule inhibitor that targets protein kinase CK2. CK2 is a highly conserved serine/threonine kinase that plays a crucial role in the regulation of cell growth, differentiation, and survival. CX-4945 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections.

Mechanism of Action

CX-4945 inhibits the activity of CK2 by binding to its catalytic subunit, preventing its phosphorylation and subsequent activation. CK2 plays a crucial role in the regulation of various cellular processes, including DNA damage repair, cell cycle progression, and apoptosis. By inhibiting CK2, CX-4945 disrupts these processes, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
CX-4945 has been shown to have several biochemical and physiological effects. In cancer cells, CX-4945 induces cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In neurodegenerative disorders, CX-4945 reduces the accumulation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. Additionally, CX-4945 has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus.

Advantages and Limitations for Lab Experiments

CX-4945 has several advantages for lab experiments. It is a highly specific inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. Additionally, CX-4945 has been extensively optimized for its synthesis, which makes it readily available for research purposes. However, CX-4945 has some limitations for lab experiments. It is a small molecule inhibitor, which may limit its efficacy in vivo. Additionally, CX-4945 has been shown to have some off-target effects, which may complicate its use in certain experiments.

Future Directions

There are several future directions for the study of CX-4945. One potential direction is the development of CX-4945 as a therapeutic agent for cancer. Several clinical trials have been conducted to evaluate the safety and efficacy of CX-4945 in cancer patients, and further studies are needed to determine its potential as a cancer treatment. Another potential direction is the study of CX-4945 in neurodegenerative disorders. Recent studies have shown that CK2 plays a crucial role in the regulation of neuronal function, and CX-4945 may have potential as a treatment for these disorders. Additionally, further studies are needed to determine the potential of CX-4945 as an antiviral agent, particularly in the treatment of HIV and hepatitis C virus.

Synthesis Methods

The synthesis of CX-4945 involves the reaction of 5-methyl-2-furancarboxylic acid with cyclohexylamine to produce 5-methyl-2-furylcarboxamidine. The resulting compound is then reacted with 4-fluoro-3-nitrobenzoic acid to form CX-4945. The synthesis method for CX-4945 has been extensively optimized to improve its yield and purity.

Scientific Research Applications

CX-4945 has been extensively studied for its potential therapeutic applications in various diseases. In cancer, CX-4945 has been shown to inhibit the growth and proliferation of cancer cells by targeting CK2, which is overexpressed in many types of cancer. CX-4945 has also been studied for its potential use in neurodegenerative disorders, such as Alzheimer's disease, where it has been shown to reduce the accumulation of beta-amyloid plaques. Additionally, CX-4945 has been studied for its antiviral properties, where it has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus.

properties

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

N-[(Z)-3-(cyclohexylamino)-1-(5-methylfuran-2-yl)-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C21H24N2O3/c1-15-12-13-18(26-15)14-19(21(25)22-17-10-6-3-7-11-17)23-20(24)16-8-4-2-5-9-16/h2,4-5,8-9,12-14,17H,3,6-7,10-11H2,1H3,(H,22,25)(H,23,24)/b19-14-

InChI Key

IVTZEONWZZBVIH-RGEXLXHISA-N

Isomeric SMILES

CC1=CC=C(O1)/C=C(/C(=O)NC2CCCCC2)\NC(=O)C3=CC=CC=C3

SMILES

CC1=CC=C(O1)C=C(C(=O)NC2CCCCC2)NC(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(O1)C=C(C(=O)NC2CCCCC2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.